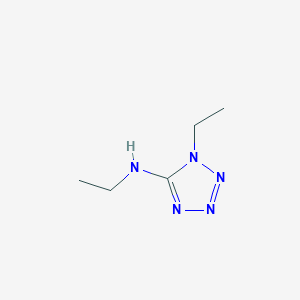
3,5-Dimethyl-2,4-dinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-2,4-dinitrophenol: is an organic compound with the molecular formula C8H8N2O5 It is a derivative of phenol, characterized by the presence of two nitro groups and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2,4-dinitrophenol typically involves the nitration of 3,5-dimethylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration and decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-2,4-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride can be used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3,5-Dimethyl-2,4-dinitrophenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential effects on biological systems, particularly its role as an uncoupling agent in oxidative phosphorylation.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the manufacture of explosives and as a precursor for other chemical compounds
Mechanism of Action
The primary mechanism of action of 3,5-Dimethyl-2,4-dinitrophenol involves its ability to uncouple oxidative phosphorylation. This process disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation. The compound targets mitochondrial proteins and enzymes involved in the electron transport chain .
Comparison with Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the methyl groups. It is also an uncoupling agent but is more toxic.
2,4-Dinitro-o-cresol: Another dinitrophenol derivative with similar properties but different substitution patterns.
Dinoseb: A herbicide with similar nitro groups but different alkyl substituents
Uniqueness: 3,5-Dimethyl-2,4-dinitrophenol is unique due to the presence of both methyl and nitro groups, which influence its reactivity and applications. The methyl groups provide steric hindrance, affecting the compound’s chemical behavior compared to other dinitrophenols .
Properties
CAS No. |
61019-01-0 |
|---|---|
Molecular Formula |
C8H8N2O5 |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
3,5-dimethyl-2,4-dinitrophenol |
InChI |
InChI=1S/C8H8N2O5/c1-4-3-6(11)8(10(14)15)5(2)7(4)9(12)13/h3,11H,1-2H3 |
InChI Key |
ROJUNUZENWQTJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


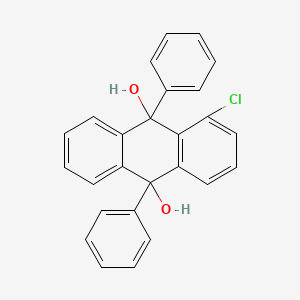
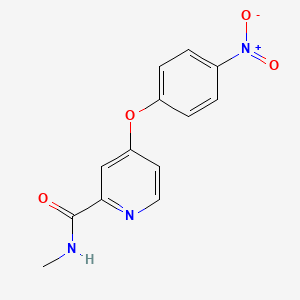
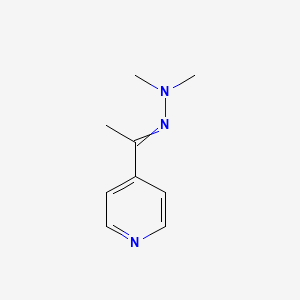
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
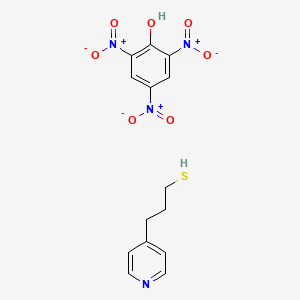
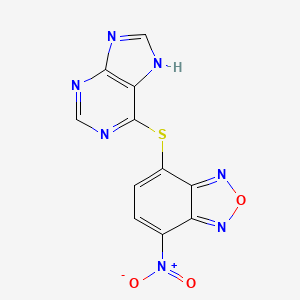
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)
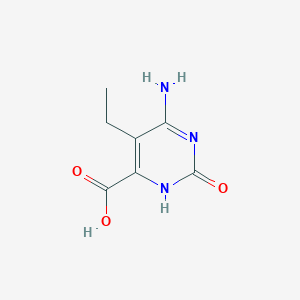
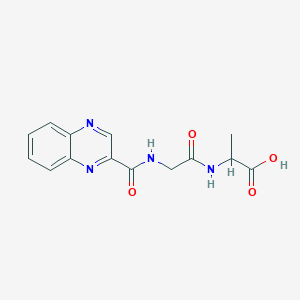
![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
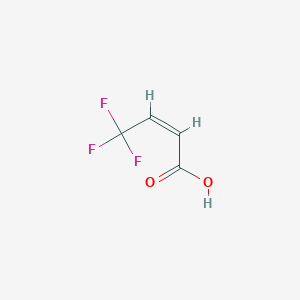
![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)
